molecular formula C18H16N4O2 B6541373 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 1060198-45-9

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No. B6541373
CAS RN: 1060198-45-9
M. Wt: 320.3 g/mol
InChI Key: PNTVARJIPMPTMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a series of new 6-oxo-1,6-dihydropyrimidin-5-carboxamides has been reported . These compounds were characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of the compound is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving "2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Antiviral Activity

Background: F5228-0035 has been investigated for its antiviral potential, particularly in the context of hepatitis B infection. Researchers have explored its mechanism of action and efficacy against the hepatitis B virus (HBV).

Research Findings:
References:
  • WO2017140750: Describes the process for synthesizing F5228-0035 and its application in treating hepatitis B infection.

Hybrid Copolymer Formation

Background: F5228-0035 has been utilized in the synthesis of hybrid copolymers, combining its structure with other monomers to create novel materials.

Research Findings:
References:
  • RSC Publishing: Discusses the synthesis of hybrid copolymers involving F5228-0035.

Mechanism of Action

The mechanism of action of the compound is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards associated with “2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide” are not explicitly mentioned in the search results .

Future Directions

The future directions for the research and development of “2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17(20-11-15-8-4-5-9-19-15)12-22-13-21-16(10-18(22)24)14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTVARJIPMPTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

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